molecular formula C22H20N4OS B6565759 N-(4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021231-83-3

N-(4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6565759
CAS No.: 1021231-83-3
M. Wt: 388.5 g/mol
InChI Key: BXHLXUIIKKJCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo-pyrazine derivative featuring a sulfanylacetamide backbone. Its structure includes a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a 4-methylphenylacetamide moiety linked via a sulfanyl group at position 2.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-3-7-17(8-4-15)19-13-20-22(23-11-12-26(20)25-19)28-14-21(27)24-18-9-5-16(2)6-10-18/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHLXUIIKKJCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This compound is characterized by a pyrazolo[1,5-a]pyrazin core, a sulfanyl group, and an acetamide moiety. Its molecular formula is C20H22N4OS, with a molecular weight of approximately 378.48 g/mol. The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties.

The biological activity of this compound likely involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of key enzymes or receptors involved in cancer progression. The mechanism may include:

  • Induction of Apoptosis : The compound has shown potential to increase apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of p53 pathways, which are crucial for programmed cell death .
  • Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit kinase activity, which is often dysregulated in cancer cells .
  • Autophagy Induction : There is evidence suggesting that the compound may promote autophagy through increased formation of autophagosomes and expression of beclin-1 .

Cytotoxicity

A study utilizing the MTT assay has demonstrated that compounds structurally related to this compound exhibit stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a selective toxicity towards cancer cells while sparing normal breast cells (MCF-10A) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the pyrazolo[1,5-a]pyrazin structure can significantly influence the biological activity of these compounds. For instance:

CompoundActivityNotes
3b Stronger cytotoxicity than cisplatinInduces apoptosis via caspases and promotes autophagy
2a , 2b Cytotoxic against MCF-7 and MDA-MB-231Exhibits selective toxicity

Case Studies

Recent research has focused on the synthesis and evaluation of similar pyrazolo derivatives for their anticancer properties. Notably:

  • Study on Pyrazolo Derivatives : A series of sulphonamide derivatives derived from pyrazolo structures demonstrated significant anticancer activity by modulating apoptotic pathways and inhibiting NF-κB expression .
  • In Vivo Studies : Further investigations are required to assess the in vivo efficacy of this compound in animal models to establish its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo-pyrazine and pyrazolo-pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Findings References
Target Compound Pyrazolo[1,5-a]pyrazine R1 = 4-methylphenyl, R2 = 4-methylphenylacetamide ~399.47* Not reported Structural similarity to antitumor pyrazolo-pyrimidines; sulfanyl group may enhance stability.
G420-0189 (N-(3-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide) Pyrazolo[1,5-a]pyrazine R1 = 4-methylphenyl, R2 = 3-cyanophenylacetamide 399.47 Not reported Higher molecular weight due to cyano group; potential for increased polarity.
G420-0502 (2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide) Pyrazolo[1,5-a]pyrazine R1 = 4-fluorophenyl, R2 = 3-methoxyphenylacetamide 408.45 Not reported Fluorine substitution may improve metabolic stability; methoxy group enhances solubility.
18h (Pyrazolo[1,5-a]pyrimidine-3-carboxamide) Pyrazolo[1,5-a]pyrimidine R1 = 4-methoxyphenyl, R2 = phenyl, R3 = H Not reported 261 Antitumor activity observed; methoxy group enhances binding affinity to kinase targets.
18k (Pyrazolo[1,5-a]pyrimidine-3-carboxamide) Pyrazolo[1,5-a]pyrimidine R1 = 4-chlorophenyl, R2 = 4-methylphenyl Not reported 267–269 Chlorine substituent increases lipophilicity; moderate cytotoxicity against cancer cell lines.
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine-acetamide hybrid R1 = 4-bromophenyl, R2 = pyrazinyl 290.14 433–435 Bromine enhances halogen bonding; used as a ligand in coordination chemistry.

*Calculated based on molecular formula C₂₂H₁₇N₅OS.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, CN): Enhance lipophilicity and metabolic stability. For example, G420-0502 (4-fluorophenyl) and 18k (4-chlorophenyl) show improved pharmacokinetic profiles compared to non-halogenated analogs . Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility and binding affinity. Compound 18h (4-methoxyphenyl) demonstrated higher antitumor activity than non-substituted analogs .

Biological Activity :

  • Pyrazolo-pyrimidine carboxamides (e.g., 18h, 18k) exhibit antitumor activity via kinase inhibition, with IC₅₀ values in the micromolar range .
  • Sulfanylacetamide derivatives (e.g., G420-0189) are unexplored in the provided evidence but are structurally analogous to enzyme inhibitors (e.g., cholinesterase inhibitors in ) .

Thermal Stability :

  • Melting points correlate with crystallinity and substituent bulkiness. For example, 18l (4-bromophenyl) has a higher melting point (278–279°C) than 18i (244–245°C) due to bromine’s larger atomic radius .

Notes

Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Synthetic Accessibility : The sulfanylacetamide linkage is synthetically accessible via nucleophilic substitution or thiol-ene reactions, as demonstrated in and .

Potential Applications: The compound’s pyrazolo-pyrazine core and sulfanyl group position it as a candidate for anticancer or antimicrobial drug development, pending empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.